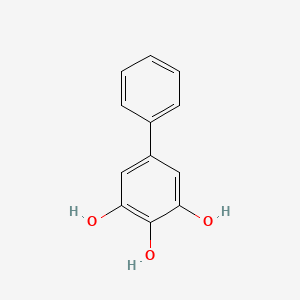
Biphenyltriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It consists of two benzene rings connected by a single bond, with three hydroxyl groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
Biphenyltriol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . Another method involves the diazotization of aniline derivatives followed by coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions
Biphenyltriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield biphenylquinone, while reduction can produce biphenyl with fewer hydroxyl groups .
科学研究应用
Biphenyltriol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of biphenyltriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the biphenyl structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .
相似化合物的比较
Similar Compounds
Similar compounds to biphenyltriol include other biphenyl derivatives with different functional groups, such as:
- Biphenyl-2,2’,4-triol
- Biphenyl-3,4,5-triol
- Biphenyl-2,2’,5-triol
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure allows it to participate in specific reactions and applications that other biphenyl derivatives may not be suitable for .
属性
CAS 编号 |
29222-39-7 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
5-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
InChI 键 |
IVQGJZCJWJVSJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















